

Head-to-Head Comparison: Umifoxolaner and Sarolaner for Ectoparasite Control

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Compound of Interest

Compound Name: *Umifoxolaner*

Cat. No.: *B10860200*

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In the landscape of ectoparasiticides, the isoxazoline class has emerged as a cornerstone for the control of fleas and ticks in companion animals. This guide provides a head-to-head comparison of two members of this class: **Umifoxolaner** and Sarolaner. While Sarolaner is a well-established compound with a wealth of publicly available data, information on **Umifoxolaner** is currently limited in the public domain. This comparison, therefore, synthesizes the extensive research on Sarolaner and presents the available information for **Umifoxolaner**, highlighting areas where further research is needed for a complete comparative assessment.

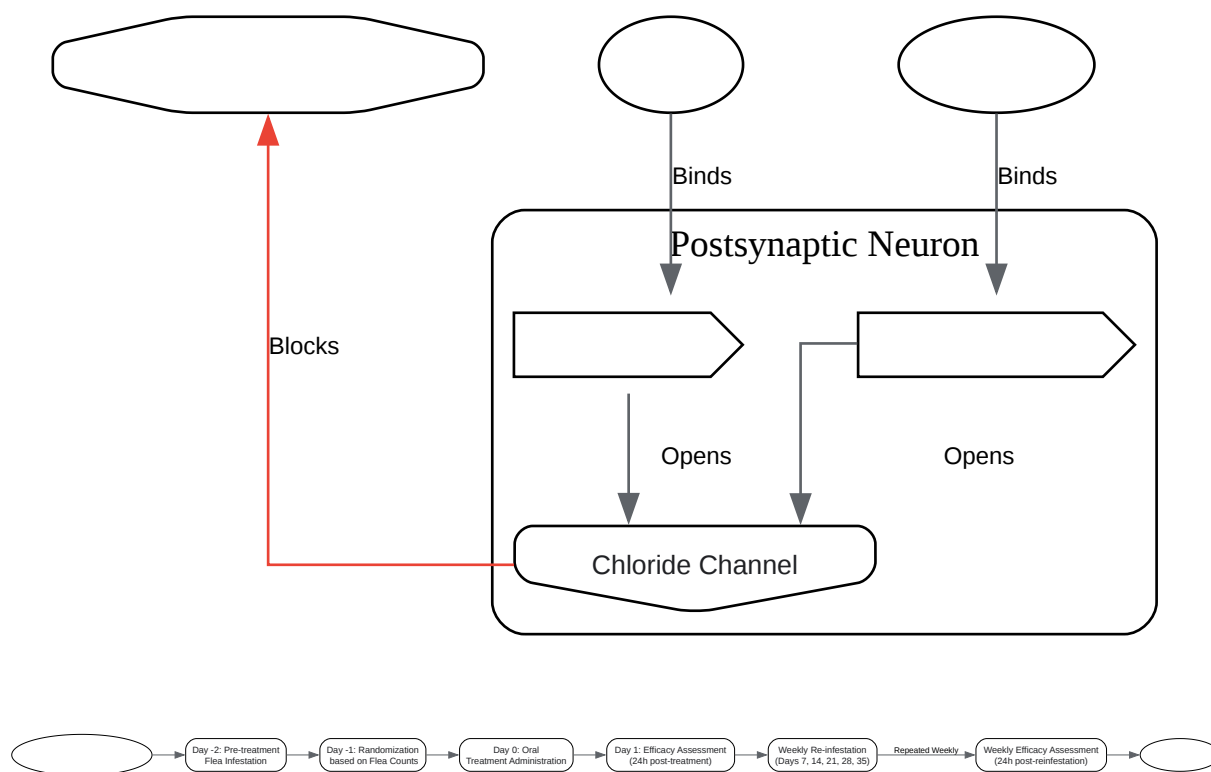
Executive Summary

Sarolaner is a potent and well-characterized isoxazoline with proven efficacy, a rapid speed of kill, and a well-documented pharmacokinetic and safety profile in dogs.^{[1][2][3][4][5][6][7]} In contrast, **Umifoxolaner** is identified as a γ -aminobutyric acid (GABA)-gated chloride channel antagonist, but detailed in vivo efficacy, pharmacokinetic, and safety data are not widely available in published literature.^[8] This guide presents a comprehensive overview of Sarolaner's performance, supported by experimental data, and outlines the known characteristics of **Umifoxolaner**.

Mechanism of Action: Isoxazoline Class

Both **Umifoxolaner** and Sarolaner belong to the isoxazoline class of parasiticides. Their primary mechanism of action involves the non-competitive antagonism of insect and acarine γ -

aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1][2][3] By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the ectoparasite.[3][5] This mechanism is highly selective for invertebrate nerve and muscle cells, contributing to the safety profile of these compounds in mammals.[1][2]



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